
GSK 650394
概要
説明
- GSK650394は、血清および糖質コルチコイド調節キナーゼ1(SGK1)を標的とする低分子阻害剤です。 その化学構造は、次のCAS番号で特徴付けられます:890842-28-1 .
- SGK1はアンドロゲンによって調節される遺伝子です。SGK1の発現枯渇は、前立腺癌細胞株におけるアンドロゲン媒介性増殖を弱め、SGK1阻害は前立腺癌治療のための有望なメカニズムとなっています。
準備方法
- GSK650394の合成経路は、文献では広く記載されていません。これは、サプライヤーから市販されています。
- 工業生産方法は専売ですが、この化合物は化学合成によって得られます。
化学反応の分析
- GSK650394は、酸化、還元、置換などの様々な反応を起こします。これらの反応に使用される一般的な試薬や条件は明確に報告されていません。
- これらの反応から生成される主要な生成物は、広く研究されていませんが、さらなる調査は貴重な洞察をもたらす可能性があります。
科学研究の応用
- GSK650394は、様々な研究分野で検討されてきました。
科学的研究の応用
Cancer Therapy
GSK 650394 has shown promising results in the treatment of various cancers, particularly prostate cancer.
- Prostate Cancer : Research indicates that this compound inhibits androgen-mediated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, effectively blocking the effects of androgens on cell proliferation . A study demonstrated that SGK1 inhibition leads to autophagy-dependent apoptosis in prostate cancer cells, suggesting that this compound could enhance the efficacy of existing cancer therapies by inducing cell death through autophagy .
- Head and Neck Squamous Cell Carcinoma : In another study, this compound was tested for its ability to suppress tumor growth and enhance the effects of chemotherapeutic agents like cisplatin. The findings suggest that SGK1 inhibition may increase the sensitivity of cancer cells to chemotherapy, providing a potential combinatory treatment strategy .
Osteoporosis Treatment
This compound has also been evaluated for its effects on bone health, particularly in the context of osteoporosis.
- Mechanism of Action : The compound inhibits osteoclast differentiation and bone resorption by targeting the receptor activator of nuclear factor kappa-B (RANK) signaling pathway. In vitro studies have shown that this compound reduces the formation and activation of osteoclasts, which are critical for bone resorption .
- In Vivo Studies : In animal models of osteoporosis (specifically ovariectomized mice), this compound demonstrated a significant improvement in bone density by promoting antioxidant enzyme activities and reducing oxidative stress associated with bone loss .
Neuroprotection
Recent studies have highlighted the neuroprotective properties of this compound in models of cerebral ischemia.
- Cerebral Ischemia-Reperfusion Injury : In experiments involving transient middle cerebral artery occlusion in rats, this compound was shown to reduce blood-brain barrier disruption and infarct size following ischemic events. The compound decreased matrix metalloproteinase-2 levels and NDRG1 phosphorylation, suggesting a protective mechanism against ischemic damage .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Inhibition of SGK1 leading to apoptosis | Effective against prostate cancer; enhances chemotherapy |
Osteoporosis Treatment | Inhibition of osteoclast differentiation | Improves bone density; reduces oxidative stress |
Neuroprotection | Reduction of blood-brain barrier disruption | Decreases infarct size in ischemia-reperfusion injury |
Case Studies
Prostate Cancer Study : A pivotal study by Sherk et al. (2008) demonstrated that this compound effectively inhibits androgen-stimulated growth in LNCaP cells through competitive inhibition of SGK1, highlighting its potential as a therapeutic agent for prostate cancer .
Osteoporosis Research : Recent findings published in PLoS One indicated that this compound not only inhibits osteoclastogenesis but also promotes antioxidant activity, presenting it as a candidate for treating osteoporosis-related bone loss .
Neuroprotective Effects : A study published in PubMed reported that this compound significantly reduced infarct size and improved outcomes following cerebral ischemia-reperfusion injury, underscoring its potential role in neuroprotection during acute cerebrovascular events .
作用機序
- GSK650394は、SGK1を競合的に阻害します。 これは、in vitroでSGK1リン酸化を効果的に阻害します(IC50 = 62 nM)、そしてSPAアッセイではSGK2(IC50 = 103 nM)を効果的に阻害します .
- その効果に関与する正確な分子標的と経路は、現在も研究中の分野です。
類似の化合物との比較
- GSK650394の独自性は、SGK1の特異的な阻害にあります。SGK1を標的とする類似の化合物は、それほど特徴付けられていません。
類似化合物との比較
- GSK650394’s uniqueness lies in its specific inhibition of SGK1. Similar compounds targeting SGK1 are not as well-characterized.
生物活性
GSK 650394 is a selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer and osteoporosis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Name: 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- Molecular Formula: C₁₈H₁₈N₂O₂
- Purity: ≥97%
This compound inhibits SGK1 with an IC50 of approximately 62 nM and SGK2 with an IC50 of about 103 nM, demonstrating over 30-fold selectivity against Akt and related kinases . This selectivity is significant for minimizing off-target effects in therapeutic applications.
Prostate Cancer Treatment
This compound has shown promising results in inhibiting androgen-stimulated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, indicating its effectiveness in reducing cell proliferation driven by androgens .
Table 1: Inhibitory Effects on LNCaP Cells
Compound | Target Kinase | IC50 (nM) | Effect on Cell Growth |
---|---|---|---|
This compound | SGK1 | 62 | Inhibition |
This compound | SGK2 | 103 | Inhibition |
Control | - | - | No inhibition |
Neuroprotective Effects
In a study examining ischemia-reperfusion injury, this compound demonstrated neuroprotective properties by decreasing the percentage of cortical infarct by 31% (p < 0.001). The compound also reduced NDRG1 phosphorylation and MMP2 protein levels in the ischemic-reperfused cortex, suggesting that SGK1 inhibition may mitigate blood-brain barrier disruption during cerebral ischemia-reperfusion injury .
Table 2: Neuroprotective Effects of this compound
Parameter | Control Group | This compound Group | p-value |
---|---|---|---|
Cortical Infarct (%) | +34% | -31% | <0.001 |
NDRG1 Phosphorylation (Relative) | Increased | Decreased | <0.05 |
MMP2 Protein Level | Increased | Decreased | <0.05 |
Osteoporosis Treatment
Research has indicated that this compound can inhibit osteoclast differentiation and prevent bone resorption. In vitro studies showed that it suppresses RANKL-mediated signaling pathways essential for osteoclastogenesis. Additionally, in vivo studies using ovariectomized mice demonstrated that this compound preserved bone mass and enhanced antioxidant enzyme activity, highlighting its potential as a therapeutic agent for osteoporosis .
Table 3: Effects on Osteoclastogenesis
Parameter | Control Group | This compound Group |
---|---|---|
Osteoclast Differentiation (%) | High | Low |
Bone Resorption Rate (%) | High | Low |
Antioxidant Activity (U/mg protein) | Low | High |
特性
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
Record name | GSK-650394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-650394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。